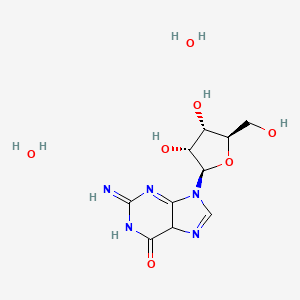

Guanosine, dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

グアノシン二水和物は、グアニンがβ-N9-グリコシド結合を介してリボース(リボフラノース)環に結合したプリンヌクレオシドです。この化合物は、無臭で、わずかに塩辛い味がする白い結晶性粉末です。 水にわずかに溶け、酢酸に非常に溶けます 。 グアノシン二水和物は、核酸やタンパク質の合成、光合成、筋肉の収縮、細胞内シグナル伝達など、さまざまな生化学プロセスで重要な役割を果たします .

準備方法

合成経路と反応条件: グアノシン二水和物は、化学合成、RNA酵素分解、微生物発酵によって合成できます。 化学合成は、リボースとグアニンのグリコシル化、それに続く複数の化学修飾ステップを含む 。 RNA酵素分解は、RNAを分解してグアノシンを放出し、次に精製されます .

工業生産方法: 微生物発酵は、グアノシン二水和物を工業的に生産するために最も一般的に使用される方法です。 この方法は、プリン合成経路やその他の関連経路を過剰発現した遺伝子組み換え大腸菌株を使用して、グアノシンの蓄積を増加させることを含みます 。 発酵プロセスは、グアノシンの高収率を達成するために最適化され、次に精製および結晶化されて二水和物形態が得られます .

化学反応の分析

反応の種類: グアノシン二水和物は、酸化、還元、置換などのさまざまな化学反応を起こします。 グアノシン一リン酸(GMP)、環状グアノシン一リン酸(cGMP)、グアノシン二リン酸(GDP)、グアノシン三リン酸(GTP)を形成するようにリン酸化できます 。 これらのリン酸化形態は、細胞シグナル伝達とエネルギー伝達において重要な役割を果たします .

一般的な試薬と条件: グアノシン二水和物の化学反応で一般的に使用される試薬には、リン酸、ATP、リン酸化反応を触媒するさまざまな酵素が含まれます 。 反応は通常、中性pHと適度な温度などの生理学的条件下で行われます .

主な生成物: グアノシン二水和物の反応から形成される主な生成物には、GMP、cGMP、GDP、GTPが含まれます。 これらの生成物は、シグナル伝達、タンパク質合成、エネルギー代謝など、さまざまな生化学プロセスに関与しています .

科学研究への応用

グアノシン、

科学的研究の応用

Guanosine,

特性

分子式 |

C10H17N5O7 |

|---|---|

分子量 |

319.27 g/mol |

IUPAC名 |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;dihydrate |

InChI |

InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-6,9,16-18H,1H2,(H2,11,14,19);2*1H2/t3-,4?,5-,6-,9-;;/m1../s1 |

InChIキー |

DIXWXYBDZQINPQ-LXZNLNGZSA-N |

異性体SMILES |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O.O |

正規SMILES |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。